1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a morpholine ring and a methoxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
One common synthetic route involves the use of Schiff base formation, where an aldehyde reacts with an amine to form an imine, followed by cyclization and functional group modifications . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the structural complexity of the compound
Scientific Research Applications
1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be compared with other similar compounds, such as:
2-methoxy-5-((phenylamino)methyl)phenol: This compound shares a similar methoxyphenyl group but differs in its core structure and functional groups.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group and an amino group but lacks the pyrroloquinoline core.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)imino-11,11-dimethyl-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C25H27N3O3/c1-25(2)15-17(16-27-11-13-31-14-12-27)20-5-4-6-21-22(24(29)28(25)23(20)21)26-18-7-9-19(30-3)10-8-18/h4-10,15H,11-14,16H2,1-3H3 |
InChI Key |
RYONKIKLGHOOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)OC)C3=CC=C2)CN5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.